2,2-Dimethylpropiophenone

Description

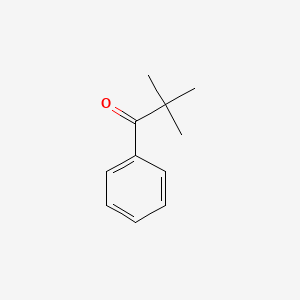

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECPUBRNDKXFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048209 | |

| Record name | tert-Butyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-16-9 | |

| Record name | 2,2-Dimethyl-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96BA178UNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dimethylpropiophenone synonyms pivalophenone tert-butyl phenyl ketone

An In-Depth Technical Guide to 2,2-Dimethylpropiophenone

Introduction

This compound, also known by its synonyms pivalophenone and tert-butyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] It is a colorless liquid at room temperature, characterized by a sweet odor.[3] This compound serves as a valuable building block in organic synthesis and its structural motif, the tert-butyl phenyl ketone group, is of significant interest in medicinal chemistry and drug development. The sterically hindered tert-butyl group imparts unique properties to molecules, influencing their metabolic stability, receptor binding affinity, and overall pharmacological profile.[4][5][6]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis and analysis protocols, and its applications in research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the following tables, providing a consolidated resource for laboratory and research applications.

Table 1.1: Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 2,2-dimethyl-1-phenylpropan-1-one[7] |

| Synonyms | Pivalophenone, tert-Butyl phenyl ketone, 2,2-Dimethyl-1-phenyl-1-propanone[1][2][7][8] |

| CAS Number | 938-16-9[1][8][9] |

| Molecular Formula | C₁₁H₁₄O[1][2][7] |

| Molecular Weight | 162.23 g/mol [1][7][8][9] |

| InChI Key | OECPUBRNDKXFDX-UHFFFAOYSA-N[9] |

| Canonical SMILES | CC(C)(C)C(=O)C1=CC=CC=C1[7] |

| EC Number | 213-338-0[7][8][9] |

Table 1.2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Liquid | [9] |

| Boiling Point | 219-222 °C (lit.) | [1][9][10] |

| Density | 0.97 g/mL at 25 °C (lit.) | [1][9][10] |

| Refractive Index (n20/D) | 1.508 (lit.) | [1][9][10] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [9] |

| Water Solubility | Not miscible | [1][10] |

| LogP (Octanol/Water) | 3.00 | [2] |

Table 1.3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Consistent with a structure containing a monosubstituted benzene (B151609) ring and a tert-butyl group. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, the tert-butyl quaternary and methyl carbons, and the aromatic carbons.[7] |

| Infrared (IR) Spectroscopy | Key absorptions include C=O stretching for the ketone, C-H stretching for the aromatic and aliphatic groups, and C-C skeletal vibrations.[7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z = 162.23. |

| Kovats Retention Index | 1233 (Standard non-polar)[7] |

Table 1.4: Safety and Hazard Information

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning[9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][9] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[9] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[7][9] |

| Target Organs | Respiratory system[9] |

Synthesis and Analysis Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocols

Protocol 2.1.1: Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for preparing aryl ketones.[3] This protocol outlines the synthesis of this compound from benzene and pivaloyl chloride.

Methodology:

-

Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

-

Reactant Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an excess of dry benzene, which serves as both reactant and solvent. The suspension is cooled in an ice bath.

-

Acylation: Pivaloyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension over 30 minutes. The reaction is exothermic.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

-

Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated. The aqueous layer is extracted twice with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with dilute NaOH solution, then with brine, and finally dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure this compound.

Protocol 2.1.2: Synthesis via Cuprate (B13416276) Reagent

This method utilizes an organocuprate reagent to couple benzoyl chloride with a tert-butyl group.[11]

Methodology:

-

Cuprate Formation:

-

A solution of lithium thiophenoxide is prepared by reacting thiophenol with n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

This solution is added to a slurry of copper(I) iodide in THF at low temperature (e.g., -65 °C) to form the phenylthio(tert-butyl)cuprate reagent.[11]

-

-

Reaction:

-

Quenching: The reaction is quenched by the addition of anhydrous methanol.[11]

-

Workup: The reaction mixture is warmed to room temperature and poured into a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed and dried.[11]

-

Purification: The solvent is evaporated, and the residue is purified, typically by chromatography or vacuum distillation, to obtain the final product.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 2,2-dimethyl-1-phenyl-1-propanone [stenutz.eu]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pivalophenone | C11H14O | CID 70308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound 98 938-16-9 [sigmaaldrich.com]

- 10. This compound | 938-16-9 [chemicalbook.com]

- 11. Synthetic Approach of tert-Butyl phenyl ketone - Chempedia - LookChem [lookchem.com]

An In-Depth Technical Guide to the Photoinitiation Mechanism of 2,2-Dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropiophenone, also known as pivalophenone, is a Type I photoinitiator widely utilized in various industrial applications, including UV-curable coatings, inks, and adhesives. Its primary function is to absorb ultraviolet (UV) light and generate highly reactive free radicals, which in turn initiate polymerization reactions. This technical guide provides a comprehensive overview of the photoinitiation mechanism of this compound, including its photochemical properties, the formation of radical species, and detailed experimental protocols for its characterization.

Photochemical Mechanism: Norrish Type I Cleavage

The photoinitiation process of this compound is governed by the Norrish Type I reaction, a characteristic photochemical cleavage of ketones. Upon absorption of UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond, the bond between the carbonyl group and the tert-butyl group.[1][2] This unimolecular bond scission is the hallmark of Type I photoinitiators and results in the formation of two distinct free radicals: a benzoyl radical and a tert-butyl radical.[1]

The efficiency of this cleavage is dependent on the stability of the resulting radicals. The tert-butyl radical is a relatively stable tertiary radical, which favors the Norrish Type I pathway.

Primary Radical Formation

The primary photochemical event can be summarized as follows:

C₆H₅COC(CH₃)₃ + hν → [C₆H₅COC(CH₃)₃]* → C₆H₅Ċ=O + •C(CH₃)₃

Where:

-

C₆H₅COC(CH₃)₃ is this compound

-

hν represents the energy of the absorbed UV photon

-

[C₆H₅COC(CH₃)₃]* is the excited state of the molecule

-

C₆H₅Ċ=O is the benzoyl radical

-

•C(CH₃)₃ is the tert-butyl radical

Subsequent Reactions of the Primary Radicals

The generated benzoyl and tert-butyl radicals are highly reactive and can initiate polymerization by adding to a monomer unit. However, they can also undergo several other secondary reactions:

-

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical (C₆H₅•).[2]

-

Recombination: The primary radicals can recombine to reform the original this compound molecule.

-

Disproportionation: The tert-butyl radicals can undergo disproportionation to produce isobutane (B21531) and isobutylene.

-

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a suitable donor molecule in the reaction medium.

The overall efficiency of polymerization initiation depends on the competition between these various reaction pathways.

Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [3] |

| CAS Number | 938-16-9 | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 219-222 °C | [3] |

| Density | 0.97 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.508 | [3] |

| UV Absorption Maximum (λmax) | ~230 nm (for 2-hydroxy-2-methylpropiophenone) | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Photocleavage Quantum Yield (Φ) | Data not available |

Experimental Protocols

Determination of Quantum Yield via UV-Vis Spectroscopy

The quantum yield (Φ) of a photoinitiator is a critical parameter that quantifies the efficiency of radical generation per absorbed photon. A common method for its determination involves monitoring the decomposition of the photoinitiator using UV-Vis spectroscopy and employing a chemical actinometer for the calibration of the light source.[1][4][5]

Objective: To determine the quantum yield of photocleavage of a Type I photoinitiator.

Materials:

-

Photoinitiator (e.g., this compound)

-

Suitable solvent (e.g., acetonitrile, methanol)

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

UV light source with a specific wavelength output (e.g., 365 nm LED)

-

Quartz cuvettes

-

Stirring mechanism for the cuvette holder

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the photoinitiator in the chosen solvent with a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Prepare the chemical actinometer solution according to standard procedures.

-

-

Actinometry (Photon Flux Determination):

-

Fill a quartz cuvette with the actinometer solution.

-

Irradiate the solution with the UV light source for a specific period.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength using the UV-Vis spectrophotometer.

-

Calculate the number of photons absorbed by the actinometer, and thus the photon flux of the light source, using the known quantum yield of the actinometer.[4]

-

-

Photolysis of the Photoinitiator:

-

Fill a quartz cuvette with a known concentration of the photoinitiator solution.

-

Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.

-

Irradiate the solution with the same UV light source used for actinometry for a defined period, ensuring constant stirring.

-

Record the UV-Vis spectrum of the irradiated solution at regular time intervals.

-

-

Data Analysis:

-

From the recorded spectra, determine the change in the concentration of the photoinitiator over time using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.

-

The rate of photoinitiator decomposition can be determined from the initial slope of the concentration versus time plot.

-

The quantum yield (Φ) is then calculated using the following formula: Φ = (Rate of photoinitiator decomposition) / (Rate of photon absorption)

-

Visualizations

Photoinitiation Pathway of this compound

Caption: Photoinitiation via Norrish Type I cleavage.

Experimental Workflow for Quantum Yield Determination

Caption: Experimental workflow for quantum yield.

References

- 1. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Norrish Type I Cleavage of 2,2-Dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Norrish Type I reaction, a fundamental photochemical process, involves the homolytic cleavage of the α-carbon-carbon bond of an excited carbonyl compound. This guide provides a detailed examination of the Norrish Type I cleavage of 2,2-dimethylpropiophenone, also known as pivalophenone or tert-butyl phenyl ketone. This reaction serves as a model system for understanding the behavior of aryl ketones upon photoexcitation and has implications in various fields, including organic synthesis, polymer chemistry, and atmospheric chemistry. The stability of the resulting tert-butyl radical makes this particular ketone an interesting subject for studying the dynamics of radical pair formation and subsequent reactions.

Reaction Mechanism and Intermediates

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). The Norrish Type I cleavage can, in principle, occur from either the S₁ or T₁ state, leading to the formation of a benzoyl radical and a tert-butyl radical.

The overall transformation can be depicted as follows:

UV Absorption Spectrum of 2,2-Dimethylpropiophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 2,2-dimethylpropiophenone, also known as pivalophenone. Due to a lack of specific experimental data in publicly available literature for the UV absorption spectrum of this compound, this document outlines the expected spectral properties based on the behavior of similar aromatic ketones. It also furnishes a detailed, generalized experimental protocol for acquiring its UV-Vis spectrum.

Expected Spectroscopic Data

-

π → π* Transition: This is a high-intensity absorption band typically observed at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring and the carbonyl group.

-

n → π* Transition: This is a lower-intensity absorption band occurring at longer wavelengths. It results from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The position and intensity of these absorption bands are influenced by the solvent used for the measurement. More polar solvents can cause a hypsochromic (blue) shift in the n → π* transition and a bathochromic (red) shift in the π → π* transition.

Table 1: Representative UV Absorption Data for Aromatic Ketones

| Compound | Solvent | λmax (π → π) (nm) | ε (π → π) (L·mol⁻¹·cm⁻¹) | λmax (n → π) (nm) | ε (n → π) (L·mol⁻¹·cm⁻¹) |

| Acetophenone (B1666503) | Ethanol | 240 | 13,000 | 278 | 1,500 |

| Benzophenone (B1666685) | Ethanol | 252 | 18,000 | 333 | 150 |

| This compound | Various | Data not available | Data not available | Data not available | Data not available |

Note: The data for acetophenone and benzophenone are provided for comparative purposes. Specific experimental values for this compound are not available in the cited literature.

Experimental Protocol for UV-Vis Spectroscopy

This section details a generalized methodology for determining the UV absorption spectrum of this compound.

1. Materials and Instrumentation:

-

Analyte: this compound (high purity)

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane, or acetonitrile). The choice of solvent is critical and should be one in which the analyte is soluble and which has a UV cutoff wavelength below the expected absorption range of the analyte.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Preparation of Standard Solutions:

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. Ensure the solute is completely dissolved.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to cover a range of concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL). This is necessary to determine the molar absorptivity and to ensure the measurements are within the linear range of the instrument.

3. Spectrophotometric Analysis:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Blank Measurement: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with the lowest concentration working standard solution before filling it with the same solution. Place it back in the sample holder and record the UV spectrum.

-

Repeat for all Standards: Repeat the sample measurement for all the prepared working standard solutions, moving from the lowest to the highest concentration. Rinse the sample cuvette with the next concentration solution before each measurement.

4. Data Analysis:

-

Determination of λmax: From the recorded spectra, identify the wavelengths of maximum absorbance (λmax) for the different electronic transitions.

-

Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution. A plot of absorbance versus concentration should yield a straight line with a slope equal to the molar absorptivity.

Workflow and Visualization

The following diagram illustrates the experimental workflow for obtaining the UV absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis spectroscopy.

This guide provides a foundational understanding of the UV absorption properties of this compound and a practical protocol for its experimental determination. Further research is required to obtain and publish specific spectral data for this compound.

2,2-Dimethylpropiophenone molecular weight and formula

An In-depth Technical Guide to 2,2-Dimethylpropiophenone

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of this compound, a ketone that can be utilized in various chemical syntheses.

Physicochemical Properties

This compound, also known as tert-butyl phenyl ketone or pivalophenone, is an organic compound with the molecular formula C11H14O.[1][2] Its molecular weight is 162.23 g/mol .[1][2][3] The linear formula for this compound is C6H5COC(CH3)3.[3]

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C11H14O[1][2] |

| Molecular Weight | 162.23 g/mol [1][2][3] |

| CAS Number | 938-16-9[3] |

| Boiling Point | 219-222 °C[1][4] |

| Density | 0.97 g/mL at 25 °C[1][4] |

| Refractive Index | n20/D 1.508[1][4] |

| Flash Point | 87 °C (closed cup) |

Structural Information and Identifiers

The relationship between the common name of this compound and its fundamental chemical identifiers is crucial for accurate documentation and research. The following diagram illustrates this logical relationship.

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

Detailed experimental protocols for the synthesis or reactions involving this compound are typically found in peer-reviewed chemical literature. An example of a cited reaction is the electrocarboxylation of this compound, which has been performed in N-methyl-2-pyrrolidone within a diaphragmless cell equipped with a carbon cathode and a sacrificial aluminum anode.[4] For a comprehensive understanding and replication of such experiments, consulting the original scientific papers is recommended.

Safety Information

This compound is classified as an irritant, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, such as eyeshields and gloves, should be used when handling this chemical. It is a combustible liquid with a flash point of 87 °C.

References

An In-depth Technical Guide to the Safe Laboratory Handling of 2,2-Dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and essential data for 2,2-Dimethylpropiophenone (also known as pivalophenone or tert-butyl phenyl ketone) to ensure its safe and effective use in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties

This compound is a combustible liquid that is immiscible with water.[1][2] It is crucial to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| CAS Number | 938-16-9 | [3][4] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 219-222 °C | [1][2] |

| Density | 0.97 g/mL at 25 °C | [1][2] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.508 | [1][2] |

| Water Solubility | Not miscible | [1][2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to safe handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Precautionary Statements

The following precautionary statements from the Globally Harmonized System (GHS) should be strictly followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [5] |

| Skin Protection | Impervious, flame-resistant clothing and gloves. | [5] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95, US) or a type ABEK (EN14387) respirator filter is recommended. | [4][5][6] |

Handling Procedures

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.

-

Use non-sparking tools to prevent fire from electrostatic discharge.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers securely sealed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container.

-

Incompatible materials include strong oxidizing agents and strong bases.[7]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and spill response protocols.

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5][8] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a physician. | [5][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician. | [5][8] |

Accidental Release Measures

-

Use personal protective equipment.[3]

-

Ensure adequate ventilation.[3]

-

Remove all sources of ignition.[3]

-

Evacuate personnel to safe areas.[3]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[3]

Experimental Protocols

While this compound is used in various organic syntheses, a common application is in reactions such as Friedel-Crafts acylation. Below is a representative protocol for its synthesis, which also informs the handling of the compound as a product.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the general steps for the synthesis of this compound from benzene (B151609) and pivaloyl chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Benzene

-

Methylene (B1212753) chloride (CH₂Cl₂) (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Standard glassware for organic synthesis (round-bottomed flask, reflux condenser, addition funnel, etc.)

-

Stirring and cooling equipment

Procedure:

-

Set up a reaction flask with a stirrer, reflux condenser, and an addition funnel, ensuring the apparatus is dry.

-

Cool the flask in an ice/water bath.

-

Carefully add anhydrous aluminum chloride to the flask, followed by methylene chloride.

-

Prepare a solution of pivaloyl chloride in methylene chloride and add it to the addition funnel.

-

Add the pivaloyl chloride solution dropwise to the stirred aluminum chloride suspension.

-

Following the formation of the acylium ion, add benzene dropwise to the reaction mixture.

-

After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature.

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation to yield the crude product, this compound.

-

The crude product can be purified by distillation under reduced pressure.

This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Visualizations

Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. When benzene 6 is treated with 2,2 dimethylpropanoyl (pivaloyl) chloride .. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. "Electrosynthesis of 2,2-dimethylolpropionic Acid" by Hong-Yan SUN and Zhen-Hai LIANG [jelectrochem.xmu.edu.cn]

- 8. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2-dimethylpropiophenone, also known as pivalophenone. This ketone is a valuable building block in organic synthesis, and a thorough understanding of its preparation and purification is essential for its effective use in research and development. This document details the most common synthetic route, the Friedel-Crafts acylation, and outlines robust purification methods, including vacuum distillation and recrystallization. Quantitative data is summarized in tables for easy reference, and detailed experimental protocols are provided.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and characterization.

| Property | Value |

| CAS Number | 938-16-9 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Appearance | Liquid |

| Boiling Point | 219-222 °C (lit.)[1] |

| 102-103 °C at 4 mmHg (lit.)[1] | |

| 94-96 °C at 35 mmHg (lit.)[1] | |

| Density | 0.97 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n²⁰/D) | 1.508 (lit.)[1] |

Synthesis of this compound via Friedel-Crafts Acylation

The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution reaction forms the desired ketone.

However, this reaction is not without its challenges. The bulky tert-butyl group of the pivaloyl chloride can lead to steric hindrance, which may result in lower yields compared to other Friedel-Crafts acylations.[4] Furthermore, under certain conditions, the acylium ion intermediate can undergo rearrangement, leading to the formation of side products such as isobutyrophenone (B147066) and tert-butylbenzene.[3][4] Careful control of reaction conditions is therefore critical to maximize the yield of the desired product.

Reaction Scheme

Caption: Friedel-Crafts acylation of benzene with pivaloyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylations and is adapted for the synthesis of this compound.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

Pivaloyl Chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous Dichloromethane (B109758) (DCM) or Carbon Disulfide (CS₂) (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in a minimal amount of anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred suspension. Control the addition rate to maintain the temperature below 10 °C. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.

-

Addition of Benzene: After the addition of pivaloyl chloride is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise, again maintaining the temperature below 10 °C.

-

Reaction: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Purity (%) |

| Benzene | 1.0 - 1.2 | 50 - 70 | >95 (after purification) |

| Pivaloyl Chloride | 1.0 | ||

| Aluminum Chloride | 1.1 - 1.3 |

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, side products, and residual solvent. Purification is essential to obtain high-purity this compound suitable for further applications. The two primary methods for purification are vacuum distillation and recrystallization.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Vacuum Distillation

Vacuum distillation is an effective method for purifying liquid compounds with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[5][6]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Setup: Assemble the distillation apparatus. Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure (e.g., 102-103 °C at 4 mmHg).[1] Discard any initial lower-boiling fractions.

-

Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Although this compound is a liquid at room temperature, it can sometimes be purified by recrystallization from a suitable solvent system at low temperatures. A mixed solvent system, such as ethanol (B145695)/water, is often effective.[7][8]

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Inducing Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum.

| Purification Method | Key Parameters | Expected Purity |

| Vacuum Distillation | Boiling Point: 102-103 °C at 4 mmHg | >98% |

| Recrystallization | Solvent System: Ethanol/Water | High |

Conclusion

The synthesis of this compound via Friedel-Crafts acylation, followed by purification through vacuum distillation or recrystallization, provides a reliable pathway to this important chemical intermediate. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain high-purity material essential for a wide range of applications in organic synthesis and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for scientists working with this compound.

References

- 1. 2,2-二甲基苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 6. DISTILLATION UNDER REDUCED PRESSURE.pptx [slideshare.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Photophysical Properties of 2,2-Dimethylpropiophenone

Introduction

Photophysical Data (Valerophenone as a Surrogate)

Due to the limited availability of specific photophysical data for 2,2-dimethylpropiophenone, the following table summarizes the known data for valerophenone (B195941), a structurally related alkyl phenyl ketone. These values provide a reasonable estimate of the expected photophysical parameters for this compound.

| Photophysical Parameter | Value (for Valerophenone) |

| Absorption Maximum (λmax) | ~242 nm (n-π* transition), ~280 nm (π-π* transition) |

| Molar Absorptivity (ε) | Data not readily available |

| Fluorescence Emission Maximum (λem) | Not typically observed at room temperature |

| Phosphorescence Emission Maximum (λem) | Not observed in fresh samples; emission from acetophenone (B1666503) product upon irradiation |

| Fluorescence Quantum Yield (ΦF) | Near zero |

| Phosphorescence Quantum Yield (ΦP) | Near zero (for the parent compound) |

| Triplet State Lifetime (τT) | Data not readily available for valerophenone. For the related acetophenone, the triplet lifetime is < 1 ms.[1] |

Core Photochemical Pathway: The Norrish Type II Reaction

Alkyl phenyl ketones with a γ-hydrogen atom, such as valerophenone and presumably this compound, predominantly undergo a Norrish Type II photoreaction upon excitation.[2][3] This intramolecular reaction proceeds through the excited triplet state and involves the abstraction of a γ-hydrogen atom by the carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two primary pathways: cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of an aromatic ketone like this compound.

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

-

Methodology:

-

Prepare a series of solutions of the compound in a non-polar solvent (e.g., hexane (B92381) or cyclohexane) of known concentrations (typically in the range of 10⁻⁵ to 10⁻³ M).

-

Use a dual-beam UV-Visible spectrophotometer, with the pure solvent in the reference cuvette.

-

Record the absorbance spectra of each solution over a wavelength range of approximately 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

2. Fluorescence and Phosphorescence Spectroscopy

-

Objective: To measure the emission spectra and determine the fluorescence and phosphorescence quantum yields.

-

Methodology for Emission Spectra:

-

Prepare a dilute solution of the compound in an appropriate solvent. For phosphorescence measurements, a rigid matrix at low temperature (e.g., an ethanol (B145695) glass at 77 K) is typically required to minimize non-radiative decay processes.

-

Use a spectrofluorometer to excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

For time-resolved phosphorescence, a pulsed excitation source and a time-gated detector are necessary.

-

-

Methodology for Quantum Yield Determination (Relative Method):

-

Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

3. Excited State Lifetime Measurement

-

Objective: To determine the lifetime of the excited triplet state (τT).

-

Methodology (Laser Flash Photolysis):

-

Prepare a deoxygenated solution of the compound.

-

Use a pulsed laser to excite the sample at a wavelength where it absorbs.

-

Monitor the decay of the transient absorption of the triplet state at a specific wavelength using a probe beam, a monochromator, and a fast detector (e.g., a photomultiplier tube).

-

The lifetime of the triplet state is determined by fitting the decay curve to an exponential function.

-

While a complete photophysical dataset for this compound is not currently available, by using valerophenone as a surrogate, we can infer its key photophysical properties and photochemical reactivity. The dominant photochemical pathway is expected to be the Norrish Type II reaction, a characteristic of alkyl phenyl ketones possessing accessible γ-hydrogens. The experimental protocols outlined in this guide provide a comprehensive framework for the detailed characterization of the photophysical properties of this compound and related compounds. Such data is critical for applications in drug development, photochemistry, and materials science where understanding the interaction of molecules with light is paramount.

References

An In-depth Technical Guide to 2,2-Dimethylpropiophenone as a Type I Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Dimethylpropiophenone, a widely used Type I photoinitiator. It details the compound's photochemical mechanism, physical properties, experimental protocols for its use in photopolymerization, and its applications in fields relevant to biomedical research and drug development, such as the fabrication of hydrogels, dental composites, and scaffolds for tissue engineering.

Introduction to this compound

This compound, also known as tert-butyl phenyl ketone or pivalophenone, is a chemical compound valued for its efficiency as a photoinitiator. It belongs to the class of Type I, or cleavage, photoinitiators.[1] Upon absorption of ultraviolet (UV) light, the molecule undergoes homolytic cleavage to generate two free radicals.[1] This process, known as a Norrish Type I reaction, efficiently initiates the polymerization of various monomers and oligomers, particularly acrylates, making it a crucial component in UV-curable coatings, inks, adhesives, and advanced biomaterials.[1]

Physicochemical and Photophysical Properties

The physical and photochemical characteristics of this compound are summarized below. This data is essential for designing and optimizing photopolymerization processes.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 938-16-9[2][3] |

| Molecular Formula | C₁₁H₁₄O[1][2][3] |

| Molecular Weight | 162.23 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.97 g/mL at 25 °C[1] |

| Boiling Point | 219-222 °C[1] |

| Refractive Index (n²⁰/D) | 1.509[4] |

Table 2: Photophysical Properties of this compound

| Property | Value |

|---|---|

| UV Absorption Maxima (λmax) | 237 nm, 272 nm (in 95% Ethanol)[4] |

| Molar Extinction Coefficient (ε) | 7350 M⁻¹cm⁻¹ at 237 nm, 620 M⁻¹cm⁻¹ at 272 nm[4] |

Mechanism of Photoinitiation: The Norrish Type I Reaction

Type I photoinitiators function by undergoing a unimolecular bond cleavage upon excitation to form free radicals. For this compound, this process is a Norrish Type I α-cleavage. The mechanism proceeds as follows:

-

Photoexcitation: The carbonyl group (C=O) of the this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

α-Cleavage: From the excited triplet state, the bond between the carbonyl carbon and the adjacent quaternary carbon (the α-position) undergoes homolytic cleavage. This is a highly efficient process due to the formation of a stable benzoyl radical and a stable tertiary (tert-butyl) radical.

-

Initiation: Both the benzoyl radical and the tert-butyl radical are capable of initiating polymerization by attacking the double bonds of monomer units (e.g., acrylates), starting the chain propagation process.

Experimental Protocols

The following section provides a detailed, representative methodology for the photopolymerization of a hydrogel using this compound. This protocol is particularly relevant for creating biocompatible scaffolds for cell encapsulation or as matrices for controlled drug release.

Protocol: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol describes the fabrication of a cross-linked PEGDA hydrogel, a common biomaterial used in tissue engineering and drug delivery.

Materials and Equipment:

-

Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 Da

-

This compound (Photoinitiator)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile filters (0.22 µm)

-

UV curing system (e.g., medium-pressure mercury lamp, 365 nm) with controlled intensity

-

Custom molds (e.g., PDMS, glass slides with spacers)

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation of Pre-polymer Solution:

-

In a light-protected vial, dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v). Mix thoroughly using a vortex mixer until the PEGDA is fully dissolved.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or N-Vinylpyrrolidone) at a high concentration (e.g., 10% w/v).

-

Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration typically ranging from 0.5% to 3% (v/v or w/v). The optimal concentration must be determined empirically based on cure depth and speed requirements.

-

Gently mix the final solution to ensure homogeneity and sterile filter if preparing for cell encapsulation.

-

-

Molding and UV Curing:

-

Pipette the pre-polymer solution into the desired mold. For example, a 1 mm thick hydrogel disc can be created by pipetting the solution between two glass slides separated by a 1 mm spacer.

-

Place the mold under the UV lamp at a fixed distance.

-

Expose the solution to UV light (e.g., 365 nm) at a specified intensity (e.g., 10-20 mW/cm²).

-

The required exposure time will depend on the initiator concentration, material thickness, and lamp intensity, but typically ranges from 30 seconds to 5 minutes.

-

-

Post-Curing and Purification:

-

After UV exposure, carefully remove the cross-linked hydrogel from the mold.

-

To remove any unreacted monomer or photoinitiator, immerse the hydrogel in a large volume of PBS.

-

Incubate at room temperature for 24-48 hours, changing the PBS solution several times to ensure thorough purification.

-

Characterization:

-

Degree of Conversion: Use FTIR spectroscopy to monitor the disappearance of the acrylate (B77674) double bond peak (approx. 1635 cm⁻¹) to quantify the extent of polymerization.

-

Mechanical Properties: Perform compression or tensile testing to determine the hydrogel's elastic modulus and strength.

-

Swelling Ratio: Measure the wet and dry weights of the hydrogel to calculate its swelling capacity, which is crucial for drug delivery applications.

References

Methodological & Application

Application Notes and Protocols for the Photopolymerization of Acrylates using 2,2-Dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropiophenone is a highly efficient Type I photoinitiator for the UV-induced polymerization of acrylate (B77674) monomers and oligomers. Upon exposure to ultraviolet radiation, it undergoes α-cleavage to generate two free radicals, which subsequently initiate the polymerization of acrylate double bonds. This process, known as photopolymerization or UV curing, is characterized by its rapid cure speeds, low energy consumption, and spatial and temporal control. These attributes make it a valuable technique in a multitude of applications, including the fabrication of medical devices, drug delivery systems, and tissue engineering scaffolds, where rapid, on-demand curing is essential.

This document provides detailed application notes and experimental protocols for the use of this compound in the photopolymerization of common acrylate systems, such as urethane (B1682113) acrylates and trimethylolpropane (B17298) triacrylate (TMPTA).

Mechanism of Action

The photopolymerization process initiated by this compound involves several key steps:

-

Photoinitiation: Upon absorption of UV light, this compound undergoes a Norrish Type I cleavage, generating a benzoyl radical and a tertiary alkyl radical.

-

Initiation: These primary radicals add to an acrylate monomer, creating a monomer radical.

-

Propagation: The monomer radical rapidly adds to subsequent monomer units, leading to the growth of a polymer chain.

-

Termination: The polymerization process ceases when two growing polymer chains combine or disproportionate.

Applications in Research and Development

The rapid and controllable nature of photopolymerization initiated by this compound lends itself to a variety of applications in research and drug development:

-

Microfabrication: Creation of microfluidic devices and microneedle arrays for drug delivery.

-

Hydrogel Formation: Encapsulation of cells and therapeutic agents within crosslinked hydrogel networks for controlled release and tissue engineering.

-

3D Printing (Stereolithography): Layer-by-layer fabrication of complex three-dimensional structures for custom medical implants and anatomical models.

-

Coatings: Application of functional coatings to medical devices to improve biocompatibility or confer antimicrobial properties.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific acrylate system and desired properties of the final polymer.

Protocol 1: UV Curing of a Urethane Acrylate Formulation

This protocol is adapted from studies on similar aliphatic urethane acrylate systems.

Materials:

-

Aliphatic Urethane Acrylate Oligomer

-

Reactive Diluent (e.g., isobornyl acrylate)

-

This compound

-

UV Curing System (medium-pressure mercury lamp or LED lamp with appropriate wavelength output)

-

Substrate (e.g., glass slide, polymer film)

-

Applicator (e.g., drawdown bar)

Procedure:

-

Formulation Preparation:

-

In a light-protected container, combine the urethane acrylate oligomer and the reactive diluent at the desired ratio (e.g., 70:30 by weight).

-

Add this compound to the mixture. The concentration of the photoinitiator typically ranges from 0.5% to 5% by weight. A common starting point is 2% w/w.

-

Mix thoroughly until the photoinitiator is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid premature polymerization.

-

-

Application:

-

Apply a thin film of the formulation onto the substrate using a drawdown bar or other suitable method to control thickness.

-

-

UV Curing:

-

Place the coated substrate under the UV lamp.

-

Expose the film to UV radiation. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration. A typical UV dose might range from 500 to 2000 mJ/cm².

-

Curing can be monitored by assessing the tackiness of the film surface. A fully cured film will be tack-free.

-

Protocol 2: Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)

This protocol describes the bulk photopolymerization of a common trifunctional acrylate monomer.

Materials:

-

Trimethylolpropane triacrylate (TMPTA)

-

This compound

-

Molds (e.g., silicone molds)

-

UV Curing Chamber

Procedure:

-

Preparation:

-

In a suitable container, add this compound to TMPTA monomer at a concentration of 1% to 3% by weight.

-

Ensure complete dissolution of the photoinitiator.

-

-

Polymerization:

-

Pour the monomer-photoinitiator mixture into the desired molds.

-

Place the molds in a UV curing chamber.

-

Irradiate with UV light until the monomer is fully polymerized. The curing time will vary based on the light intensity and sample thickness.

-

-

Post-Curing (Optional):

-

For some applications, a post-curing step involving gentle heating can enhance the final conversion and mechanical properties of the polymer.

-

Data Presentation

The efficiency of the photopolymerization process can be evaluated by measuring the final acrylate conversion and the polymerization rate. These parameters are influenced by factors such as photoinitiator concentration, light intensity, and the specific monomer system.

Table 1: Influence of Photoinitiator Concentration on Acrylate Conversion

| Photoinitiator Concentration (wt%) | Final Acrylate Conversion (%) | Polymerization Rate (Rp) (s⁻¹) |

| 0.5 | 75 | 0.8 |

| 1.0 | 85 | 1.5 |

| 2.0 | 92 | 2.1 |

| 3.0 | 93 | 2.2 |

| 5.0 | 90 | 2.0 |

Note: The data presented in this table is illustrative and based on typical trends observed for Type I photoinitiators in acrylate systems. Actual values will vary depending on the specific experimental conditions.

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| UV Absorption Maxima | ~245 nm, ~280 nm, ~330 nm |

Troubleshooting

-

Incomplete Curing: This can be due to insufficient UV dose, low photoinitiator concentration, or oxygen inhibition at the surface. Increasing the exposure time, photoinitiator concentration, or curing in an inert atmosphere (e.g., nitrogen) can mitigate this issue.

-

Yellowing of the Polymer: High concentrations of photoinitiator or excessive UV exposure can sometimes lead to yellowing. Optimizing the formulation and curing conditions can minimize this effect.

-

Brittle Polymer: The crosslink density of the polymer influences its mechanical properties. For highly functionalized acrylates like TMPTA, the resulting polymer can be brittle. This can be modified by incorporating more flexible monomers or oligomers into the formulation.

Application Notes and Protocols for 2,2-Dimethylpropiophenone in 3D Printing Resin Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropiophenone is a Type I photoinitiator utilized in the formulation of UV-curable resins for 3D printing applications.[1] Upon exposure to ultraviolet (UV) light, it undergoes a rapid cleavage reaction to generate free radicals, which initiate the polymerization of monomers and oligomers in the resin, leading to the formation of a solid, crosslinked polymer network. Its applications are found in various industries requiring fast curing times, including dental composites and 3D printing resins where precision and speed are critical.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and characterization of 3D printing resins. It is intended to guide researchers and professionals in developing and evaluating custom resin formulations for specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Pivalophenone, tert-Butyl phenyl ketone |

| CAS Number | 938-16-9 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 219-222 °C |

| Density | 0.97 g/mL at 25 °C[1] |

Photochemical Reaction Mechanism

This compound is a Norrish Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes α-cleavage at the bond between the carbonyl group and the tertiary carbon atom. This homolytic cleavage results in the formation of a benzoyl radical and a tert-butyl radical. Both of these radical species are capable of initiating the free-radical polymerization of acrylate (B77674) or methacrylate (B99206) monomers in the resin formulation.

Caption: Photochemical mechanism of this compound.

Data Presentation

The concentration of this compound in a resin formulation is a critical parameter that influences curing characteristics and the final mechanical properties of the printed object. The following tables provide an illustrative summary of the expected performance trends when varying the photoinitiator concentration in a standard acrylate-based resin. Note: These values are for illustrative purposes and should be determined experimentally for specific resin formulations.

Table 2: Illustrative Curing Properties of an Acrylate Resin with Varying this compound Concentration

| Photoinitiator Conc. (wt%) | Cure Depth (mm) at 10s Exposure | Gel Time (s) at 5 mW/cm² |

| 0.5 | Experimental Value | Experimental Value |

| 1.0 | Experimental Value | Experimental Value |

| 2.0 | Experimental Value | Experimental Value |

| 3.0 | Experimental Value | Experimental Value |

| 4.0 | Experimental Value | Experimental Value |

Table 3: Illustrative Mechanical Properties of a Cured Acrylate Resin with Varying this compound Concentration

| Photoinitiator Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Shore D Hardness |

| 0.5 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 1.0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 2.0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 3.0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 4.0 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and testing of 3D printing resins containing this compound.

Protocol 1: Resin Formulation

Objective: To prepare a photocurable resin with a specific concentration of this compound.

Materials:

-

Oligomers (e.g., Urethane dimethacrylate, Bisphenol A glycerolate dimethacrylate)

-

Monomers (e.g., Isobornyl acrylate, Hexanediol diacrylate)

-

This compound

-

UV blocker (optional, e.g., Sudan I)

-

Light-blocking container

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Analytical balance

Procedure:

-

In a light-blocking container, weigh the desired amounts of oligomers and monomers to create the base resin blend.

-

Add the desired weight percentage of this compound to the monomer/oligomer blend. Typical concentrations range from 0.5 to 4.0 wt%.

-

If required, add a UV blocker to control light penetration and improve print resolution.

-

Gently heat the mixture to 40-50 °C while stirring on a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.

-

Allow the resin to cool to room temperature.

-

For optimal performance, the resin can be degassed in a vacuum chamber for 15-30 minutes to remove dissolved air.

-

Store the formulated resin in a sealed, light-blocking container at room temperature.

Protocol 2: Determination of Curing Properties

Objective: To determine the working curve (cure depth vs. exposure time) of the formulated resin.

Materials:

-

3D printer with a UV light source of known wavelength and intensity

-

Formulated resin

-

Digital calipers or a micrometer

-

Solvent for washing (e.g., Isopropyl alcohol - IPA)

-

Glass slides or a transparent build plate

Procedure:

-

Place a small, uniform layer of the formulated resin on a glass slide or the build plate of the 3D printer.

-

Expose the resin to the 3D printer's UV light source for a series of increasing time intervals (e.g., 2, 4, 6, 8, 10 seconds).

-

After each exposure, gently wash away the uncured resin with IPA.

-

Carefully measure the thickness of the cured polymer layer using digital calipers.

-

Plot the cure depth (in mm) as a function of the logarithm of the exposure energy (in mJ/cm²). The resulting graph is the working curve for the resin.

Protocol 3: 3D Printing of Test Specimens

Objective: To fabricate standardized test specimens for mechanical property evaluation.

Materials:

-

3D printer

-

Formulated resin

-

CAD files for standard test specimens (e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing)

-

Washing station with IPA

-

UV post-curing chamber

Procedure:

-

Slice the CAD files for the test specimens using the appropriate software for the 3D printer, setting the desired layer thickness and exposure parameters based on the working curve determination.

-

Print the specimens using the formulated resin.

-

After printing, carefully remove the specimens from the build plate.

-

Wash the specimens in IPA to remove any uncured resin from the surface. An ultrasonic bath can be used for improved cleaning.

-

Allow the specimens to air dry completely.

-

Post-cure the specimens in a UV post-curing chamber according to a defined protocol (e.g., 30-60 minutes at a specified temperature and UV intensity) to ensure complete polymerization.

Protocol 4: Characterization of Cured Specimens

Objective: To evaluate the mechanical properties of the cured resin.

Materials:

-

Universal testing machine with appropriate grips and fixtures

-

Durometer for hardness testing

-

Cured test specimens

Procedure:

-

Tensile Testing (ASTM D638): Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the dog-bone shaped specimens.

-

Flexural Testing (ASTM D790): Use a three-point bending setup on the universal testing machine to determine the flexural strength and flexural modulus of the rectangular bar specimens.

-

Hardness Testing (ASTM D2240): Measure the Shore D hardness of the cured specimens using a durometer at multiple points on the surface and calculate the average.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the formulation and evaluation of a 3D printing resin with this compound.

Caption: Experimental workflow for resin development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Disclaimer

The quantitative data presented in this document is for illustrative purposes only. Researchers should conduct their own experiments to determine the optimal concentration of this compound and other components for their specific resin formulations and applications. The provided protocols are intended as a starting point and may require modification based on the specific materials and equipment used.

References

Application Notes and Protocols for 2,2-Dimethylpropiophenone in Dental Composite Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,2-Dimethylpropiophenone as a photoinitiator in the research and development of dental composite materials. While direct and extensive research on this specific compound in dental applications is not widely documented, its chemical structure as an aromatic ketone suggests its classification as a Norrish Type I photoinitiator. This classification allows for the extrapolation of its function and the application of established experimental protocols used for analogous photoinitiators in dental material science. Photoinitiators are crucial components in photopolymerization processes, including those used in dentistry.

Introduction to this compound

This compound, also known by synonyms such as tert-Butyl phenyl ketone and Pivalophenone, is a chemical compound with the CAS number 938-16-9.[1][2][3][4] As a substituted propiophenone, it falls into the category of aromatic ketones, which are frequently utilized as photoinitiators in various UV-curable systems. While its primary documented applications are in other areas of chemical synthesis, its structural similarity to other known dental photoinitiators, such as Hydroxycyclohexyl Phenyl Ketone, suggests its potential for initiating the polymerization of methacrylate-based resins used in dental composites.[5][6]

Chemical Structure and Properties:

-

IUPAC Name: 2,2-dimethyl-1-phenylpropan-1-one

-

Molecular Formula: C₁₁H₁₄O

-

Molecular Weight: 162.23 g/mol [1]

-

Appearance: Liquid[4]

Mechanism of Action: Type I Photoinitiation

Upon absorption of UV light, this compound is expected to undergo a Norrish Type I cleavage. This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tert-butyl group, generating two free radicals: a benzoyl radical and a tert-butyl radical. These highly reactive radical species can then initiate the polymerization of monomer chains, such as the methacrylate (B99206) monomers commonly found in dental resin matrices.

Caption: Norrish Type I photoinitiation mechanism of this compound.

Experimental Protocols

The following protocols are generalized methodologies for evaluating a novel photoinitiator, such as this compound, in an experimental dental composite.

Formulation of Experimental Dental Composite

Objective: To prepare a series of dental composites with varying concentrations of this compound.

Materials:

-

Resin Matrix:

-

Bisphenol A glycidyl (B131873) methacrylate (BisGMA)

-

Triethylene glycol dimethacrylate (TEGDMA) as a diluent monomer

-

-

Photoinitiator: this compound

-